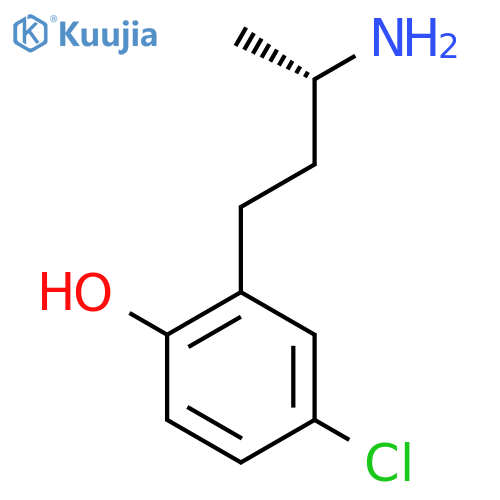Cas no 1344411-32-0 (2-(3S)-3-aminobutyl-4-chlorophenol)

1344411-32-0 structure
商品名:2-(3S)-3-aminobutyl-4-chlorophenol
2-(3S)-3-aminobutyl-4-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(3S)-3-aminobutyl-4-chlorophenol
- EN300-1965435
- 1344411-32-0
- 2-[(3s)-3-aminobutyl]-4-chlorophenol
-
- インチ: 1S/C10H14ClNO/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h4-7,13H,2-3,12H2,1H3/t7-/m0/s1
- InChIKey: LRMXGWJIPGLIFV-ZETCQYMHSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)CC[C@H](C)N)O
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.2Ų
2-(3S)-3-aminobutyl-4-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965435-1g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 1g |
$1844.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-10g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 10g |
$7927.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-2.5g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 2.5g |
$3611.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-0.25g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 0.25g |
$1696.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-0.5g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 0.5g |
$1770.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-0.05g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 0.05g |
$1549.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-1.0g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1965435-5g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 5g |
$5345.0 | 2023-09-17 | ||
| Enamine | EN300-1965435-0.1g |
2-[(3S)-3-aminobutyl]-4-chlorophenol |
1344411-32-0 | 0.1g |
$1623.0 | 2023-09-17 |
2-(3S)-3-aminobutyl-4-chlorophenol 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1344411-32-0 (2-(3S)-3-aminobutyl-4-chlorophenol) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
